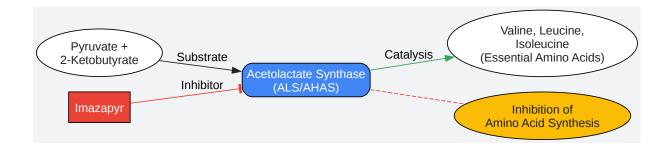


Ecotoxicology of Imazapyr on Non-Target Aquatic Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals


Abstract

Imazapyr is a broad-spectrum systemic herbicide widely used for controlling terrestrial and aquatic vegetation. Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants and microorganisms.[1][2] This enzyme is absent in animals, conferring a high degree of selective toxicity and generally low direct toxicity to fauna.[1] However, concerns remain regarding its potential impact on non-target aquatic organisms, including primary producers and sensitive invertebrates and vertebrates. This technical guide provides a comprehensive overview of the ecotoxicology of **imazapyr**, summarizing key toxicity data, detailing standard experimental protocols, and illustrating relevant biological and procedural pathways.

Mechanism of Action

Imazapyr belongs to the imidazolinone chemical family.[1] It is absorbed through the foliage and roots of plants and translocates to the meristematic tissues where it inhibits acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme catalyzes the initial step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2] The disruption of this pathway leads to a cessation of cell growth and DNA synthesis, ultimately resulting in plant death.[2] Because this enzymatic pathway is not present in animals (including fish, invertebrates, and amphibians), **imazapyr** exhibits low direct toxicity to these organisms.[1][3]

Click to download full resolution via product page

Caption: Mechanism of action of **Imazapyr** via inhibition of the ALS enzyme.

Quantitative Ecotoxicity Data

The following tables summarize the acute and chronic toxicity of **imazapyr** (acid and its isopropylamine salt) to various non-target aquatic organisms. Data is presented as Lethal Concentration (LC50), Effective Concentration (EC50), No Observed Adverse Effect Concentration (NOAEC), and Lowest Observed Adverse Effect Concentration (LOAEC).

Table 1: Acute and Chronic Toxicity of **Imazapyr** to Aquatic Vertebrates (Fish & Amphibians)

Species	Common Name	Endpoint	Duration	Concentrati on (mg/L)	Reference(s
Oncorhynchu s mykiss	Rainbow Trout	96-hr LC50	96 hours	>100	[1][2]
Oncorhynchu s mykiss	Rainbow Trout	- (ELS) NOAEC	60 days	43.1	[4][5]
Oncorhynchu s mykiss	Rainbow Trout	- (ELS) LOAEC	60 days	92.4	[4]
Lepomis macrochirus	Bluegill Sunfish	96-hr LC50	96 hours	>100	[1][2]
Ictalurus punctatus	Channel Catfish	96-hr LC50	96 hours	>100	[2]
Pimephales promelas	Fathead Minnow	- (ELS) NOEC	33 days	118	[1][4]
Menidia beryllina	Atlantic Silverside	96-hr LC50	96 hours	>184	[2]
Rana catesbeiana	Bullfrog (Tadpole)	96-hr LC50	96 hours	799.6 (acid)	[6][7]
Rana pretiosa	Oregon Spotted Frog	96-hr Exposure	96 hours	No mortalities or significant effects observed	[8]

(ELS) = Early Life Stage

Table 2: Acute and Chronic Toxicity of Imazapyr to Aquatic Invertebrates

Species	Common Name	Endpoint	Duration	Concentrati on (mg/L)	Reference(s
Daphnia magna	Water Flea	48-hr EC50	48 hours	>100	[2][4]
Daphnia magna	Water Flea	21-day NOEC	21 days	121	[5]
Crassostrea virginica	Eastern Oyster	96-hr EC50	96 hours	>132 (Shell Deposition)	[1][4]
Crassostrea virginica	Eastern Oyster	96-hr NOAEC	96 hours	109 (Shell Deposition)	[4]
Penaeus duorarum	Pink Shrimp	96-hr LC50	96 hours	>100	[5]

Table 3: Toxicity of Imazapyr to Aquatic Plants and Algae

Species	Common Name	Endpoint	Duration	Concentrati on (mg/L)	Reference(s
Lemna gibba	Duckweed	14-day EC50	14 days	0.024 (acid) / 0.018 (salt)	[1][4]
Lemna gibba	Duckweed	14-day NOAEC	14 days	0.01 (acid) / 0.011 (salt)	[1][4]
Anabaena flos-aquae	Blue-green Alga	5-day EC50	5 days	50.9	[8]
Pseudokirchn eriella subcapitata	Green Alga	5-day EC50	5 days	11.5	[1]
Pseudokirchn eriella subcapitata	Green Alga	5-day NOEC	5 days	7.16	[1]
Navicula pelliculosa	Diatom	5-day EC50	5 days	>100	[1]

Key Experimental Protocols

The ecotoxicity data presented are typically generated following standardized guidelines to ensure reproducibility and comparability. The most common protocols are those established by the Organisation for Economic Co-operation and Development (OECD).

Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

- Test Organism: Species such as Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio) are commonly used.
- Test Duration: 96 hours.

- Method: Fish are exposed to at least five concentrations of the test substance in a geometric series, plus a control group. A limit test at 100 mg/L can be performed first to determine if a full-range test is necessary.
- Observations: Mortalities and sub-lethal effects are recorded at 24, 48, 72, and 96 hours.
- Endpoint: The primary endpoint is the LC50, calculated using statistical methods like probit analysis. The No Observed Effect Concentration (NOEC) may also be determined.

Daphnia sp. Acute Immobilisation Test (OECD 202)

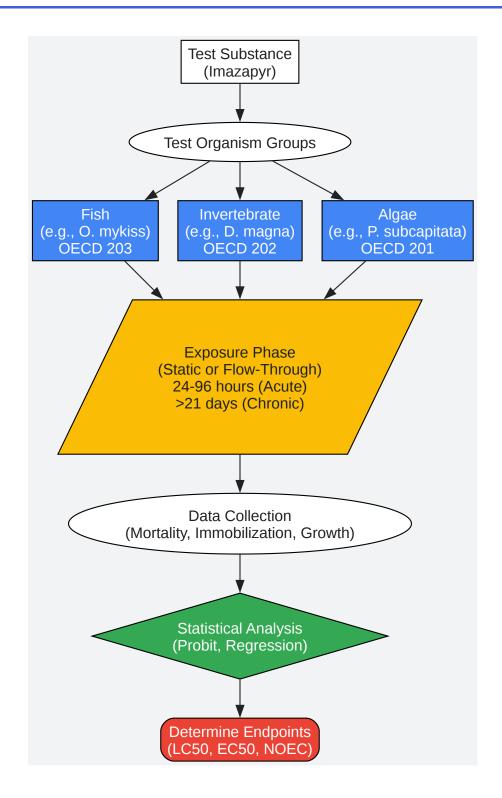
This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50).

- Test Organism:Daphnia magna, less than 24 hours old.
- Test Duration: 48 hours.
- Method: Daphnids are exposed to a range of at least five concentrations of the test substance.
- Observations: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
- Endpoint: The 48-hour EC50 is the primary endpoint.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

This protocol is designed to determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria.

- Test Organism: Recommended species include Pseudokirchneriella subcapitata (green alga) and Anabaena flos-aquae (cyanobacterium).
- Test Duration: 72 hours.


Foundational & Exploratory

- Method: Exponentially growing cultures of the test organism are exposed to at least five concentrations of the test substance in a nutrient-rich medium under continuous illumination and controlled temperature.
- Observations: Algal biomass is measured at least every 24 hours using methods like cell counts or spectrophotometry.
- Endpoint: The primary endpoints are the EC50 values for both growth rate inhibition and yield (biomass) reduction, calculated by comparing the response in the treatment groups to the control. The NOEC is also determined.

Click to download full resolution via product page

Caption: Standardized workflow for aquatic ecotoxicology testing.

Summary and Conclusion

The available data consistently demonstrate that **imazapyr** has low acute toxicity to a wide range of non-target aquatic animals, including fish and invertebrates, with LC50 and EC50 values generally exceeding 100 mg/L.[2][4] Chronic studies on fish and invertebrates also indicate a low potential for long-term adverse effects at environmentally relevant concentrations.[4] The primary ecotoxicological risk associated with **imazapyr** is its high toxicity to non-target aquatic plants, particularly vascular plants like Lemna gibba, which can be affected at concentrations in the low μ g/L to mg/L range.[1][4] While algae are less sensitive than vascular plants, they can also experience growth inhibition.[1][8] Given its mechanism of action, the low toxicity to fauna is expected. However, risk assessments must carefully consider the potential for indirect effects on the aquatic ecosystem resulting from significant changes in primary productivity and habitat structure due to its herbicidal activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. wsdot.wa.gov [wsdot.wa.gov]
- 3. ECHA CHEM [chem.echa.europa.eu]
- 4. mass.gov [mass.gov]
- 5. us.fsc.org [us.fsc.org]
- 6. nrm.dfg.ca.gov [nrm.dfg.ca.gov]
- 7. researchgate.net [researchgate.net]
- 8. fs.usda.gov [fs.usda.gov]
- To cite this document: BenchChem. [Ecotoxicology of Imazapyr on Non-Target Aquatic Organisms: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671738#ecotoxicology-of-imazapyr-on-non-target-aquatic-organisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com